molecular formula C11H11Cl2N3O2 B1419412 N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride CAS No. 1193390-10-1

N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride

Cat. No. B1419412
M. Wt: 288.13 g/mol
InChI Key: UWPWYDPIMJLACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as ACY-1215 and is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme that plays a crucial role in regulating gene expression.

Scientific Research Applications

  • Chemical Synthesis and Characterization : N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride has been synthesized through a series of chemical reactions, starting from specific raw materials like 4-chlorobenzenamine. The compound's yield, reaction conditions, and characterization using techniques like NMR and MS are detailed in studies (Kan, 2015).

  • Antimicrobial Properties : Compounds structurally related to N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride have been evaluated for their antimicrobial properties. These compounds show activity against various bacterial and fungal strains, as observed in the research on novel quinazolinones and thiazolidinones (Desai, Dodiya, & Shihora, 2011).

  • Pharmacological Properties : Certain derivatives of this compound demonstrate valuable pharmacological properties, such as anti-convulsive activity, which can be used in the treatment of epilepsy and conditions related to tension and agitation (Shelton, 1981).

  • Metabolic Studies : Metabolic studies involving similar compounds in animals have identified various metabolites and explored their structures using mass spectrometry. This can provide insights into the metabolic pathways and potential biological activities of these compounds (Koike et al., 1987).

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2.ClH/c1-6-8(5-14-17-6)11(16)15-7-2-3-9(12)10(13)4-7;/h2-5H,13H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPWYDPIMJLACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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